N-(2-aminoethyl)isoquinoline-5-sulfonamide is a compound that has been the subject of various studies due to its potential applications in medicine and pharmacology. This compound and its derivatives have been synthesized and evaluated for their biological activities, which include inhibition of protein kinases, vasodilatory effects, and potential antitumor, antidepressant, and antipsychotic activities. The following analysis will delve into the details of the studies conducted on this compound, exploring its mechanism of action and applications in various fields.
N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives have demonstrated vasodilatory activity, which was evaluated in vivo by measuring increases in arterial blood flow in dogs. Certain derivatives were found to be equipotent to diltiazem, a clinically used cardiovascular drug, and exhibited antihypertensive and vasodilatory activities upon intravenous administration2.
The structure-based design of isoquinoline-5-sulfonamide inhibitors has been investigated for their potential as antitumor agents. By inhibiting PKB, these compounds could play a role in cancer treatment, as PKB is a critical component in cell survival and proliferation pathways. The constrained pyrrolidine analogs of these inhibitors have been studied through co-crystal structure determinations with PKA, a related protein, to understand their binding modes and improve their efficacy3.
New isoquinoline-sulfonamide analogs of aripiprazole have been synthesized to target serotonin and dopamine receptors. These compounds have shown significant antidepressant activity in animal models, with some displaying a multireceptor profile and acting as 5-HT1A agonists, D2 partial agonists, and 5-HT2A/5-HT7 antagonists. Additionally, certain analogs have exhibited antipsychotic properties, suggesting their potential use in treating psychiatric disorders5.
Isoquinolinesulfonamides have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C (PKC). Specifically, derivatives such as N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide (H-8) have shown significant inhibition of cAMP-dependent and cGMP-dependent protein kinases, with apparent Ki values of 0.48 and 1.2 microM, respectively. These inhibitors interact directly with the active center of the enzyme, indicating a competitive inhibition with respect to ATP and noncompetitive with respect to the phosphate acceptor1. Additionally, isoquinoline-5-sulfonamide derivatives have been designed to inhibit protein kinase B (PKB), which is implicated in tumorigenesis. These inhibitors have been shown to prevent GSK3beta phosphorylation in cellular assays, consistent with the inhibition of PKB kinase activity in cells3.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: